1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, also known as MMP, is an important organic compound in the field of organic synthesis. It is a versatile building block for the synthesis of many complex molecules, and has been widely used in the pharmaceutical, agrochemical, and fine chemical industries. MMP is a useful starting material for the synthesis of a wide range of compounds, including heterocyclic compounds, amino acids, peptides, and polymers.
Scientific Research Applications
Anti-Fibrosis Activity
The compound can be used in the synthesis of novel 2-(Pyridin-2-yl) Pyrimidine Derivatives, which have been studied for their anti-fibrosis activity . These derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . The study showed that these compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Synthesis of N-(Pyridin-2-yl)-Benzamides
The compound can be used in the synthesis of N-(Pyridin-2-yl)-Benzamides . A bimetallic metal–organic framework material, which was generated by bridging iron (III) cations and nickel (II) cations with 1,4-Benzenedicarboxylic anions (Fe2Ni-BDC), was synthesized by a solvothermal approach using nickel (II) nitrate hexahydrate and iron (III) chloride hexahydrate as the mixed metal source . The Fe2Ni-BDC catalyst demonstrated good efficiency in the reaction under optimal conditions .
Synthesis of N-(pyridine-2-yl)imidates
The compound can also be used in the synthesis of N-(pyridine-2-yl)imidates . The synthesized imidates were characterized by NMR and HRMS spectroscopies .
properties
IUPAC Name |
1-(3-methylpyridin-2-yl)pyrrole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-4-2-6-12-11(9)13-7-3-5-10(13)8-14/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHAQORIZICKLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C=CC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390188 | |
Record name | 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
383136-11-6 | |
Record name | 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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